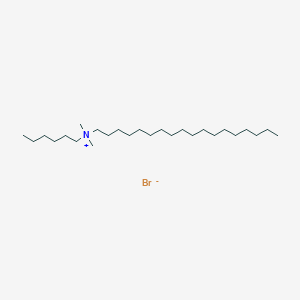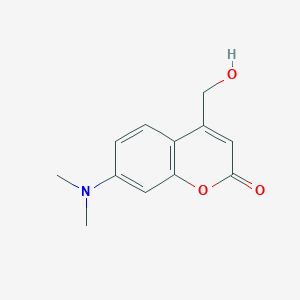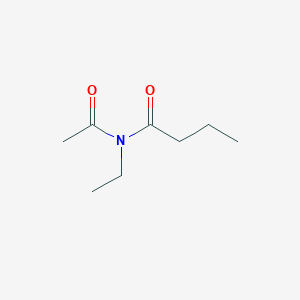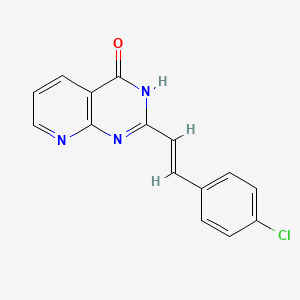
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one typically involves the condensation of a pyridine derivative with a pyrimidine derivative under specific conditions. Common reagents might include chlorinated solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors, with careful control of temperature, pressure, and pH to optimize yield and purity.
化学反应分析
Types of Reactions
2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen.
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen.
Substitution: This reaction might involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution might yield derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents.
Uniqueness
The uniqueness of 2-(p-Chlorostyryl)pyrido(2,3-d)pyrimidin-4(3H)-one might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
101204-97-1 |
|---|---|
分子式 |
C15H10ClN3O |
分子量 |
283.71 g/mol |
IUPAC 名称 |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-3-10(4-7-11)5-8-13-18-14-12(15(20)19-13)2-1-9-17-14/h1-9H,(H,17,18,19,20)/b8-5+ |
InChI 键 |
KRUJYTGWDRLROP-VMPITWQZSA-N |
手性 SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)/C=C/C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC2=C(N=C1)N=C(NC2=O)C=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


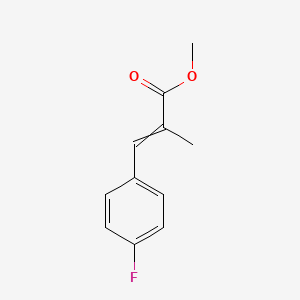
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
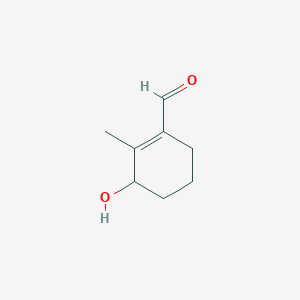
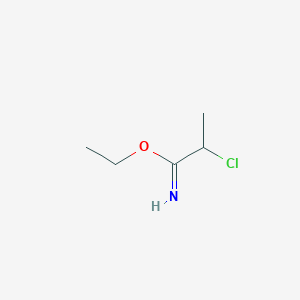
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
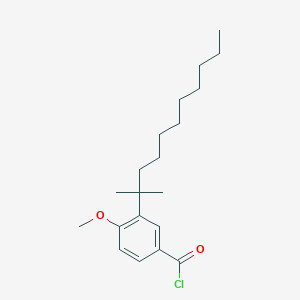
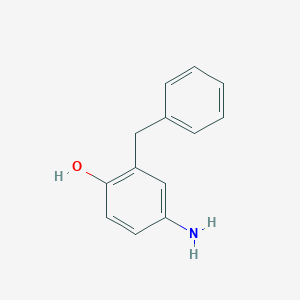
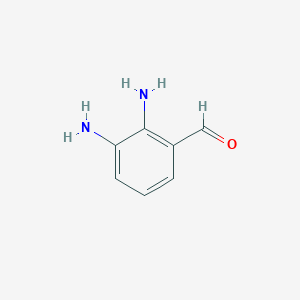
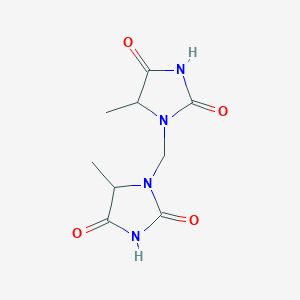
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
